2-Bromothiophene-3-carbonyl chloride 2-Bromothiophene-3-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 197370-13-1
VCID: VC21309012
InChI: InChI=1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H
SMILES: C1=CSC(=C1C(=O)Cl)Br
Molecular Formula: C5H2BrClOS
Molecular Weight: 225.49 g/mol

2-Bromothiophene-3-carbonyl chloride

CAS No.: 197370-13-1

Cat. No.: VC21309012

Molecular Formula: C5H2BrClOS

Molecular Weight: 225.49 g/mol

* For research use only. Not for human or veterinary use.

2-Bromothiophene-3-carbonyl chloride - 197370-13-1

Specification

CAS No. 197370-13-1
Molecular Formula C5H2BrClOS
Molecular Weight 225.49 g/mol
IUPAC Name 2-bromothiophene-3-carbonyl chloride
Standard InChI InChI=1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H
Standard InChI Key UIKWDIMOQHGQHM-UHFFFAOYSA-N
SMILES C1=CSC(=C1C(=O)Cl)Br
Canonical SMILES C1=CSC(=C1C(=O)Cl)Br

Introduction

Chemical Identity and Structural Characteristics

2-Bromothiophene-3-carbonyl chloride is characterized by specific chemical identifiers that distinguish it from related compounds. The molecule consists of a thiophene ring with bromine at the 2-position and a carbonyl chloride group at the 3-position, creating a versatile reactive structure for various synthetic applications.

Basic Identification Parameters

The compound's fundamental identity parameters are presented in the following table:

ParameterValue
Chemical Name2-Bromothiophene-3-carbonyl chloride
CAS Number197370-13-1
Molecular FormulaC5H2BrClOS
Molecular Weight225.49 g/mol
MDL NumberMFCD09064979
Synonyms2-Bromo-3-thiophenecarbonyl chloride; 3-Thiophenecarbonyl chloride, 2-bromo-

The molecule contains five carbon atoms forming the thiophene ring and carbonyl group, along with one sulfur atom, one bromine atom, one chlorine atom, and two hydrogen atoms . The bromine at position 2 and the carbonyl chloride at position 3 of the thiophene ring give this compound its distinctive reactivity profile.

Structural Features

The thiophene backbone provides an electron-rich aromatic system, while the bromine substituent at the 2-position creates an opportunity for further functionalization through various coupling reactions. The carbonyl chloride group at the 3-position is highly reactive toward nucleophiles, making it useful for acylation reactions. This combination of features makes the compound particularly valuable in synthetic organic chemistry.

Physical and Chemical Properties

The physical and chemical properties of 2-Bromothiophene-3-carbonyl chloride determine its handling requirements, storage conditions, and application potential in chemical synthesis.

Physical Properties

2-Bromothiophene-3-carbonyl chloride exhibits specific physical characteristics that influence its behavior in various experimental conditions:

PropertyValueSource
Physical StateSolid
Melting Point61-62°C
Boiling Point247.3±20.0°C (Predicted)
Density1.855±0.06 g/cm³ (Predicted)
AppearanceCrystalline solid

The relatively low melting point of 61-62°C indicates that the compound can easily transition from solid to liquid state with minimal heating, which can be advantageous for certain reaction conditions and processing methods.

Chemical Reactivity

The chemical reactivity of 2-Bromothiophene-3-carbonyl chloride is primarily defined by its carbonyl chloride functional group. This group readily undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and water. Notable reactions include:

  • Amidation reactions with ammonia or amines to form amides, as demonstrated in the synthesis of 2-bromothiophene-3-carboxamide

  • Esterification reactions with alcohols to form corresponding esters

  • Hydrolysis reactions in the presence of water to form carboxylic acids

  • Coupling reactions utilizing the bromine substituent at the 2-position

Due to the presence of the reactive carbonyl chloride group, the compound is moisture-sensitive and can undergo hydrolysis when exposed to atmospheric moisture.

Applications in Organic Synthesis

2-Bromothiophene-3-carbonyl chloride serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds and specialty chemicals.

Synthesis of Carboxamides

One of the well-documented applications is the synthesis of 2-bromothiophene-3-carboxamide, as described in the literature:

"Add 2-bromothiophene-3-carbonyl chloride (540 mg, 2.39 mmol) to a solution of aqueous ammonia (25%, 3 mL, 17.44 mmol) with stirring. Stir the mixture for 30 minutes. Concentrate the mixture. Collect the resulting precipitate via filtration and wash the solids with water. Dry the white precipitate in vacuo to obtain the title compound (450 mg, 2.17 mmol)."

This amidation reaction proceeds with good yields (approximately 91%) and demonstrates the compound's utility in forming amide bonds under mild conditions.

Role in Pharmaceutical Intermediates

The compound has potential applications in medicinal chemistry for the synthesis of more complex molecules. For example, thiophene-based compounds with specific substituents have been investigated for their biological activities. In particular, the search results indicate that thiophene derivatives have been used in the synthesis of pyrrolo[2,3-d]pyrimidines with potential anticancer properties .

The presence of both bromine and carbonyl chloride functional groups makes 2-Bromothiophene-3-carbonyl chloride an excellent candidate for cross-coupling reactions (e.g., Sonogashira coupling) and other functionalization strategies to build more complex molecular architectures.

Hazard TypeClassificationDetails
GHS SymbolCorrosive
Signal WordDanger
Hazard CodesC
UN Number1759
ADR8,III
SupplierProduct NumberQuantityPrice (as of 2021)
TRCB698983250mg$285
SynQuest Laboratories6H16-D-X1250mg$84
SynQuest Laboratories6H16-D-X11g$250
American Custom Chemicals CorporationHCH0018946250mg$193.20
Apollo ScientificOR5220-250MG250mg-
Apollo ScientificOR5220-1G1g-

This information is based on pricing data from 2021, and current prices may vary .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator